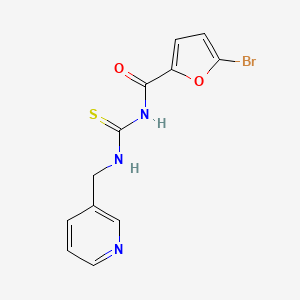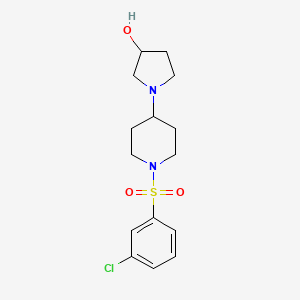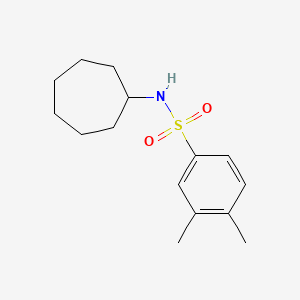![molecular formula C22H17BrN4O4 B2486952 2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1112419-33-6](/img/structure/B2486952.png)
2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H17BrN4O4 and its molecular weight is 481.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Transporter-Mediated Excretion
The compound YM758, related to the chemical structure , has been identified as an inhibitor of the "funny" If current channel expressed in the sinus node of the heart. The human metabolites of YM758 were identified in urine, plasma, and feces, highlighting the importance of understanding the metabolic pathways and excretion mechanisms of similar complex compounds. The study also delved into the renal and hepatic uptake transporters for these metabolites, providing insight into the excretion process of such compounds (Umehara et al., 2009).
Synthesis and Antibacterial Activity
1,3,4-Oxadiazole compounds, which share structural similarities with the compound , have been extensively studied due to their biological activities. Notably, the synthesis of various derivatives has been achieved, and their structures have been elucidated through spectroscopic methods. These compounds have been tested against both Gram-negative and Gram-positive bacteria, showing moderate to talented antibacterial activity. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Properties
Another significant application is in the realm of cancer treatment. Compounds related to 1,3,4-oxadiazole have been synthesized and tested for their anticancer properties. For example, a series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials, with certain derivatives showing promise as growth inhibitors of various bacterial strains, including those causing tuberculosis and other severe infections (Iqbal et al., 2017). In another study, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, revealing potential therapeutic usefulness after further studies (Rehman et al., 2018).
Synthesis and Characterization of Novel Compounds
The chemical framework of the compound allows for the synthesis of various novel compounds. For instance, new piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been synthesized, with some showing antimicrobial activity against pathogenic bacterial and fungal strains, pointing to potential applications in combating infectious diseases (Zaki et al., 2021).
Wirkmechanismus
Target of Action
They have also been identified as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with the 1,2,4-oxadiazole motif generally interact with their targets through hydrogen bonding, as revealed by single crystal x-ray diffraction studies .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to be involved in various biochemical pathways related to their therapeutic focus .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various therapeutic effects, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and as high energy molecules .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-30-18-9-2-14(3-10-18)21-25-22(31-26-21)15-4-11-20(29)27(12-15)13-19(28)24-17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDZCCDYJRJAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)
![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)


![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)
![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
